molecular formula C23H23N5O4 B2988272 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide CAS No. 899967-48-7

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide

Cat. No.: B2988272
CAS No.: 899967-48-7
M. Wt: 433.468
InChI Key: JGGOOUJFAOJDSV-UHFFFAOYSA-N
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Description

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-ethoxyphenoxy)acetamide, is primarily targeted towards kinase proteins . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process known as phosphorylation. They play a crucial role in a variety of cellular processes, including cell signaling, growth, and differentiation .

Mode of Action

This compound is a part of the pyrazolo[3,4-d]pyrimidine class of molecules, which have been identified as potent kinase inhibitors . The pyrazolo[3,4-d]pyrimidine scaffold is an isostere of the adenine ring of ATP, allowing these molecules to mimic hinge region binding interactions in kinase active sites . This interaction inhibits the kinase’s activity, preventing the phosphorylation process and thus altering the function of the target molecule .

Biochemical Pathways

The inhibition of kinase activity by this compound affects various biochemical pathways. For instance, it can impact pathways involved in cell proliferation, survival, gene expression, protein trafficking, cell motility, and immune responses . By inhibiting kinase activity, the compound can disrupt these pathways, potentially leading to altered cellular functions or states .

Pharmacokinetics

The compound’s potency and selectivity suggest that it may have favorable adme properties that contribute to its bioavailability and efficacy .

Result of Action

The result of the compound’s action at the molecular level is the inhibition of kinase activity, which can lead to changes in the phosphorylation status of target molecules . At the cellular level, this can result in altered cell signaling and function, potentially influencing disease processes such as cancer .

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-ethoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-4-31-18-7-9-19(10-8-18)32-13-21(29)26-27-14-24-22-20(23(27)30)12-25-28(22)17-6-5-15(2)16(3)11-17/h5-12,14H,4,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGOOUJFAOJDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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